molecular formula C11H14BrN3 B5214114 4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

Cat. No.: B5214114
M. Wt: 268.15 g/mol
InChI Key: DAWBZYVKGGTQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are an important structural motif in many biologically active molecules and have a wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable electrophile in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives

Scientific Research Applications

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This can influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.BrH/c1-2-13-9-5-3-4-6-10(9)14-8-7-12-11(13)14;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBZYVKGGTQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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